2-Pentenal, 2-methyl-4-phenyl-
Description
Overview of the Chemical Compound's Position in Organic Chemistry Research
2-Pentenal, 2-methyl-4-phenyl-, with the chemical formula C₁₂H₁₄O, is an organic compound that holds a specific position within the broader field of organic chemistry. epa.gov It is classified as an α,β-unsaturated aldehyde, a class of compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature is pivotal as it imparts unique reactivity and properties to the molecule, making it a subject of interest in synthetic organic chemistry. The presence of a phenyl group and a methyl group on the carbon adjacent to the carbonyl further influences its steric and electronic characteristics.
The compound is also identified as a member of the phenylacetaldehyde (B1677652) class. foodb.caumaryland.edu Phenylacetaldehydes are compounds that contain a phenyl group attached to an acetaldehyde (B116499) moiety. foodb.caumaryland.edu This classification places it within a family of compounds that are significant in both industrial and biological contexts.
From a research perspective, 2-Pentenal, 2-methyl-4-phenyl- serves as a versatile intermediate in the synthesis of more complex organic molecules. ontosight.aichemicalbull.com Its functional groups—the aldehyde and the alkene—are amenable to a wide array of chemical transformations. The aldehyde can undergo oxidation, reduction, and various nucleophilic addition reactions, while the alkene can participate in addition and cycloaddition reactions. The conjugation between these two groups allows for 1,2- and 1,4-addition reactions, providing chemists with a powerful tool for constructing diverse molecular architectures. This reactivity makes it a valuable building block in the preparation of pharmaceuticals, fragrances, and dyes. ontosight.aichemicalbull.com
Historical Context of Related Alkylidenals and Phenylacetaldehydes in Chemical Science
The study of alkylidenals and phenylacetaldehydes has a rich history in chemical science, driven by their prevalence in nature and their utility in synthesis. Phenylacetaldehyde, the parent compound of the class to which 2-Pentenal, 2-methyl-4-phenyl- belongs, has been recognized for decades for its role in the fragrance and flavor industry due to its sweet, honey-like aroma. solubilityofthings.comwikipedia.org It is found naturally in various plants and is a key component of many floral scents. solubilityofthings.com Its historical use extends to the synthesis of other aromatic compounds and as a precursor in the production of the artificial sweetener aspartame. solubilityofthings.comwikipedia.org
Alkylidenals, characterized by the R-CH=CH-CHO functional group, have been central to the development of fundamental organic reactions. The aldol (B89426) condensation, a cornerstone of carbon-carbon bond formation, is a classic method for synthesizing α,β-unsaturated aldehydes. Research into the condensation of aldehydes, such as the self-condensation of propionaldehyde (B47417) to form 2-methyl-2-pentenal (B83557), has been ongoing for many years, with various catalysts and conditions being explored to optimize yields and selectivities. researchgate.netgoogle.com These reactions have been instrumental in building molecular complexity from simple starting materials.
The investigation of these classes of compounds has also been intertwined with the study of reaction mechanisms and stereochemistry. The E/Z isomerism of the carbon-carbon double bond in alkylidenals has been a subject of considerable interest, as the stereochemistry of the double bond can significantly impact the biological activity and physical properties of the molecule.
Current Research Trends and Academic Significance of 2-Pentenal, 2-methyl-4-phenyl- Studies
Current research involving 2-Pentenal, 2-methyl-4-phenyl- and related compounds is multifaceted, spanning from synthetic methodology to materials science and analytical chemistry. One area of active investigation is the development of new catalytic methods for the synthesis and transformation of α,β-unsaturated aldehydes. This includes the use of organocatalysts, transition metal catalysts, and biocatalysts to achieve high efficiency and stereoselectivity.
For instance, the synthesis of related compounds like 4-methyl-2-phenyl-2-pentenal can be achieved through the aldol condensation of corresponding aldehydes using a basic catalyst. chemicalbook.com The hydrogenation and hydrodeoxygenation of similar structures like 2-methyl-2-pentenal are also being studied using various supported metal catalysts, with different metals showing preferences for the hydrogenation of either the carbon-carbon or the carbon-oxygen double bond. researchgate.net
The academic significance of studying compounds like 2-Pentenal, 2-methyl-4-phenyl- lies in their ability to serve as model systems for understanding fundamental chemical principles. The reactivity of the conjugated system provides a platform for exploring concepts such as chemoselectivity, regioselectivity, and stereoselectivity in organic reactions.
Furthermore, the analytical characterization of these compounds is an important aspect of current research. Techniques like High-Performance Liquid Chromatography (HPLC) are employed for the separation and analysis of isomers and impurities. sielc.com The synthesis and crystal structure analysis of derivatives, such as the thiosemicarbazone of 4-methyl-2-phenylpent-2-enal, contribute to a deeper understanding of the molecule's three-dimensional structure and intermolecular interactions. iucr.orgresearchgate.net
While specific research on 2-Pentenal, 2-methyl-4-phenyl- itself is not extensively documented in publicly available literature, the broader research on related alkylidenals and phenylacetaldehydes provides a strong foundation for its academic importance. Its potential as a synthon in organic synthesis and its connection to industrially relevant compounds ensure its continued significance in the field of chemistry.
Compound Data
| Property | Value |
| IUPAC Name | 2-Pentenal, 2-methyl-4-phenyl- |
| Molecular Formula | C₁₂H₁₄O |
| Average Mass | 174.243 g/mol |
| Monoisotopic Mass | 174.104465 g/mol |
| CAS Number | 91495-55-5 |
Table generated from data in epa.gov.
Synonyms and Identifiers
| Type | Identifier |
| CAS Number | 24401-39-6 nih.gov |
| EC Number | 246-226-5 nih.gov |
| Synonyms | 2-Methyl-2-phenylpent-4-enal, 2-methyl-2-phenyl-4-pentenal nih.gov |
This table contains additional identifiers for a related isomer.
Structure
3D Structure
Properties
CAS No. |
91495-55-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-2-methyl-4-phenylpent-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b10-8+ |
InChI Key |
XSMFXVZQDZCADN-CSKARUKUSA-N |
Isomeric SMILES |
CC(/C=C(\C)/C=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=C(C)C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 Pentenal, 2 Methyl 4 Phenyl
Precursor Chemical Transformations for Target Molecule Synthesis
The synthesis of 2-Pentenal, 2-methyl-4-phenyl- fundamentally relies on the principles of carbon-carbon bond formation, most notably through condensation reactions. The logical precursors for this α,β-unsaturated aldehyde are phenylacetaldehyde (B1677652) and propionaldehyde (B47417). The key transformation involves an aldol (B89426) condensation reaction, where the enolate of propionaldehyde attacks the carbonyl carbon of phenylacetaldehyde. This is followed by a dehydration step to yield the final conjugated system.
The initial aldol addition reaction forms a β-hydroxy aldehyde intermediate. Subsequent elimination of a water molecule (dehydration) is often promoted by the reaction conditions, such as heat or the presence of an acid or base catalyst, to yield the thermodynamically stable α,β-unsaturated product. The regioselectivity of the initial enolate formation is a critical factor in determining the final product structure.
Established Synthetic Pathways and Their Optimization Strategies
While specific literature detailing the synthesis of 2-Pentenal, 2-methyl-4-phenyl- is not extensively available, established pathways for structurally similar compounds provide a clear blueprint. The most common and well-established method is the base-catalyzed aldol condensation.
In a typical procedure, phenylacetaldehyde and propionaldehyde are reacted in the presence of a basic catalyst. Optimization of this pathway involves careful consideration of several factors to maximize the yield and selectivity towards the desired product.
Key Optimization Parameters:
Catalyst Choice: Strong bases like sodium hydroxide (B78521) or potassium hydroxide are effective, but weaker bases such as piperidine (B6355638) or pyrrolidine (B122466) can offer better control and reduce side reactions.
Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.
Temperature: The reaction is often initiated at a low temperature to control the initial aldol addition and then warmed to promote dehydration.
Stoichiometry of Reactants: The molar ratio of the aldehydes can be adjusted to favor the formation of the desired cross-condensation product over self-condensation products.
A potential side reaction is the self-condensation of propionaldehyde to form 2-methyl-2-pentenal (B83557). To minimize this, a strategy of slowly adding the propionaldehyde to a mixture of phenylacetaldehyde and the catalyst can be employed.
Novel Synthetic Approaches and Method Development for 2-Pentenal, 2-methyl-4-phenyl-
Recent advancements in organic synthesis offer novel approaches that could be applied to the synthesis of 2-Pentenal, 2-methyl-4-phenyl-. These methods often focus on improving efficiency, selectivity, and sustainability.
One promising area is the use of solid-supported catalysts, which simplify product purification and catalyst recycling. For instance, basic anions immobilized on ion-exchange resins have been shown to be effective catalysts for aldol condensations.
Another novel approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivities by providing rapid and uniform heating.
Furthermore, flow chemistry presents a modern alternative to traditional batch processing. In a flow reactor, reactants are continuously pumped through a heated tube, often packed with a solid-supported catalyst. This technique allows for precise control over reaction parameters, leading to higher yields and improved safety for exothermic reactions.
Catalytic Methodologies in 2-Pentenal, 2-methyl-4-phenyl- Synthesis
The choice of catalyst is paramount in the synthesis of 2-Pentenal, 2-methyl-4-phenyl-, as it governs the reaction's efficiency and selectivity. Catalytic approaches can be broadly categorized into homogeneous, heterogeneous, and organocatalysis.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the traditional approach for aldol condensations.
Base Catalysis: As previously discussed, soluble bases like NaOH, KOH, and various amines are commonly used. These catalysts are effective but can lead to challenges in separation and may generate significant waste.
Acid Catalysis: While less common for this specific transformation, acid catalysts can also promote aldol condensation, typically through an enol mechanism.
| Catalyst | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Sodium Hydroxide | Ethanol | 25 - 70 | Inexpensive, high reactivity | Potential for side reactions, difficult removal |
| Piperidine | Toluene (B28343) | Reflux | Higher selectivity, milder conditions | Higher cost, requires higher temperatures |
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst recovery and reuse.
Solid Bases: Materials like hydrotalcites, alkaline earth metal oxides (e.g., MgO, CaO), and basic zeolites have demonstrated high activity and selectivity in aldol condensation reactions. These catalysts are easily separated by filtration.
Anion Exchange Resins: These polymers containing basic functional groups (e.g., quaternary ammonium) can effectively catalyze the reaction and are readily removed from the reaction mixture.
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
| Hydrotalcite (Mg/Al) | Liquid phase, solvent-free, 100-150 °C | High conversion and selectivity, reusable | Requires higher temperatures |
| Amberlyst A-26 (OH- form) | Batch reactor, various solvents, 30-80 °C | Easy separation, commercially available | Lower thermal stability than inorganic solids |
Organocatalysis
Organocatalysis utilizes small organic molecules as catalysts and has emerged as a powerful tool in asymmetric synthesis. For the synthesis of 2-Pentenal, 2-methyl-4-phenyl-, which is achiral, the primary advantage of organocatalysis lies in its mild reaction conditions and high selectivity.
Amine Catalysis: Secondary amines like proline and its derivatives can catalyze aldol reactions through the formation of an enamine intermediate. This approach often proceeds under mild conditions and can offer excellent control over the reaction.
| Organocatalyst | Co-catalyst/Solvent | Temperature (°C) | Advantages | Disadvantages |
| L-Proline | DMSO | Room Temperature | Mild conditions, high yields for similar reactions | Can be expensive for large-scale synthesis |
Stereoselective Synthesis of 2-Pentenal, 2-methyl-4-phenyl- Isomers
Chiral Auxiliaries and Inducers
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been set, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is particularly effective in aldol reactions, which are a cornerstone for constructing the carbon skeleton of molecules like 2-Pentenal, 2-methyl-4-phenyl-.
A prominent and widely utilized class of chiral auxiliaries are the oxazolidinones, developed by David A. Evans. santiago-lab.com In a hypothetical synthesis of a precursor to 2-Pentenal, 2-methyl-4-phenyl-, propanoic acid can be acylated onto an Evans auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting chiral imide can be converted into its Z-boron enolate, which then reacts with an aldehyde, such as 3-phenylpropanal (B7769412), in a highly diastereoselective aldol condensation. wikipedia.orgyoutube.com This reaction establishes two new contiguous stereocenters, the configuration of which is dictated by the chiral auxiliary. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. youtube.com
Another well-established chiral auxiliary is pseudoephedrine. When used to form a chiral amide from propanoic acid, the α-proton can be deprotonated to form an enolate. This enolate can then react with an aldehyde, with the stereochemical outcome directed by the auxiliary. wikipedia.org The resulting addition product will have a specific stereochemistry relative to the auxiliary's methyl and hydroxyl groups. wikipedia.org
Following the stereoselective aldol reaction, the auxiliary is cleaved to yield a β-hydroxy carbonyl compound. This intermediate can then be dehydrated to form the target α,β-unsaturated aldehyde, 2-Pentenal, 2-methyl-4-phenyl-. The geometry of the resulting double bond (E or Z) depends on the conditions used for the elimination reaction.
| Chiral Auxiliary | Reactant 1 | Reactant 2 (Aldehyde) | Typical Diastereomeric Ratio (d.r.) | Typical Yield |
|---|---|---|---|---|
| Evans Oxazolidinone | N-Propionyl Oxazolidinone | Aliphatic/Aromatic Aldehyde | >95:5 | 70-90% |
| Pseudoephedrine | N-Propionyl Pseudoephedrine Amide | Aliphatic/Aromatic Aldehyde | >90:10 | 65-85% |
Asymmetric Catalysis in Aldehyde Synthesis
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it uses a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Both organocatalysis and metal-based catalysis provide powerful tools for the synthesis of chiral aldehydes and for controlling the geometry of α,β-unsaturated systems.
One of the most effective methods for the stereoselective formation of carbon-carbon double bonds is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nrochemistry.com For the synthesis of 2-Pentenal, 2-methyl-4-phenyl-, this would involve the reaction of 3-phenylpropanal with the ylide generated from an α-methyl-substituted phosphonate ester, such as diethyl (1-formylethyl)phosphonate. The standard HWE reaction conditions typically show a strong preference for the formation of the (E)-alkene isomer. wikipedia.orgalfa-chemistry.com
To achieve high selectivity for the (Z)-alkene isomer, the Still-Gennari modification of the HWE reaction can be employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers at low temperatures. nrochemistry.com These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product. nrochemistry.com While less common, asymmetric variants of the HWE reaction using external chiral ligands have been developed to control the stereochemistry of newly formed chiral centers. nih.gov
Organocatalysis, using small chiral organic molecules such as proline and its derivatives, has emerged as a powerful strategy for asymmetric synthesis. acs.org In the context of synthesizing 2-Pentenal, 2-methyl-4-phenyl-, a direct asymmetric cross-aldol reaction between propanal and 3-phenylpropanal could be catalyzed by a chiral amine. The catalyst forms a chiral enamine intermediate with one aldehyde, which then attacks the second aldehyde in a stereocontrolled fashion. acs.org This approach can directly generate a chiral β-hydroxy aldehyde intermediate, which can then be dehydrated to the target α,β-unsaturated aldehyde. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity and diastereoselectivity.
| Reaction Type | Catalyst/Reagent System | Typical Stereoselectivity (E:Z ratio) | Key Features |
|---|---|---|---|
| Horner-Wadsworth-Emmons | NaH, THF | >95:5 | Thermodynamically controlled, favors (E)-isomer. |
| Still-Gennari HWE | KHMDS, 18-crown-6, THF, -78°C | <5:95 | Kinetically controlled, favors (Z)-isomer. |
| Organocatalytic Aldol | Chiral Proline Derivative | High enantio- and diastereoselectivity for aldol adduct | Forms chiral β-hydroxy aldehyde precursor. |
Mechanistic Investigations of Reactions Involving 2 Pentenal, 2 Methyl 4 Phenyl
Reaction Kinetics and Rate Determinations for Aldehyde Transformations
While specific kinetic data for reactions involving 2-Pentenal, 2-methyl-4-phenyl- are not extensively documented in publicly available literature, the kinetics of transformations involving structurally similar α,β-unsaturated aldehydes have been studied. These studies provide a basis for understanding the factors that would influence the reaction rates of this specific compound.
The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. For the transformations of 2-Pentenal, 2-methyl-4-phenyl-, the rate laws would likely exhibit a dependence on the concentration of the aldehyde and the other reacting species.
Table 1: Postulated Rate Laws for Reactions of 2-Pentenal, 2-methyl-4-phenyl-
| Reaction Type | Plausible Rate Law | Influencing Factors |
| Aldol (B89426) Condensation | Rate = k[Aldehyde][Base] or Rate = k[Aldehyde]²[Base] | Base concentration, solvent polarity, temperature |
| Grignard Reaction | Rate = k[Aldehyde][Grignard Reagent] | Solvent (e.g., THF, diethyl ether), temperature |
| Oxidation | Rate = k[Aldehyde][Oxidant] | Nature of the oxidant, pH, temperature |
| Reduction | Rate = k[Aldehyde][Reducing Agent] | Nature of the reducing agent, solvent, temperature |
| Diels-Alder Reaction | Rate = k[Diene][Dienophile] | Electronic nature of substituents, temperature, Lewis acid catalysis |
Note: The rate laws presented are generalized and the actual orders of reaction may vary depending on the specific reaction conditions and mechanisms.
The presence of the phenyl group and the methyl group on the carbon backbone of 2-Pentenal, 2-methyl-4-phenyl- would exert steric and electronic effects that modulate the reaction rates. For instance, the electron-donating nature of the methyl group and the resonance effects of the phenyl group can influence the electrophilicity of the carbonyl carbon and the β-carbon, thereby affecting the rates of nucleophilic attack.
Elucidation of Detailed Mechanistic Pathways
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. In a self-condensation reaction, two molecules of 2-Pentenal, 2-methyl-4-phenyl- would react in the presence of a base. However, due to the substitution at the α-position (the methyl group), this aldehyde does not have an enolizable α-hydrogen. Therefore, it can only act as an electrophilic acceptor in a crossed aldol condensation with another enolizable carbonyl compound.
In a crossed aldol condensation, a base would first deprotonate the α-carbon of the enolizable partner, forming an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Pentenal, 2-methyl-4-phenyl-. The resulting alkoxide intermediate would then be protonated to yield a β-hydroxy aldehyde (the aldol addition product). Subsequent heating in the presence of acid or base can lead to dehydration, forming a new α,β-unsaturated aldehyde or ketone.
Grignard reagents (R-MgX) are potent nucleophiles that readily react with aldehydes. With α,β-unsaturated aldehydes like 2-Pentenal, 2-methyl-4-phenyl-, two modes of addition are possible: 1,2-addition (direct addition) to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon.
The outcome of the reaction is largely dependent on the nature of the Grignard reagent and the reaction conditions. Sterically unhindered Grignard reagents and lower reaction temperatures tend to favor 1,2-addition, leading to the formation of a secondary allylic alcohol after workup. Conversely, bulkier Grignard reagents and the presence of catalytic amounts of copper(I) salts can promote 1,4-addition. stackexchange.comlibretexts.org The 1,4-addition pathway proceeds through an enolate intermediate, which is then protonated during workup to yield a saturated aldehyde.
Table 2: Plausible Products of Grignard Reaction with 2-Pentenal, 2-methyl-4-phenyl-
| Reagent | Major Product Type | Resulting Structure after Workup |
| CH₃MgBr | 1,2-Addition | Secondary Allylic Alcohol |
| (CH₃)₃CMgCl | 1,4-Addition | Saturated Aldehyde |
| CH₃MgBr, CuI (cat.) | 1,4-Addition | Saturated Aldehyde |
Oxidation: The aldehyde functional group in 2-Pentenal, 2-methyl-4-phenyl- can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The mechanism of oxidation often involves the formation of a hydrate (B1144303) from the aldehyde, which is then oxidized. For instance, with chromic acid, the aldehyde hydrate reacts to form a chromate (B82759) ester, which then undergoes elimination to yield the carboxylic acid. cdnsciencepub.com It is important to select an oxidizing agent that does not react with the carbon-carbon double bond.
Reduction: The carbonyl group of 2-Pentenal, 2-methyl-4-phenyl- can be reduced to a primary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. chemistnotes.comuop.edu.pk This forms an alkoxide intermediate, which is then protonated during workup to give the corresponding allylic alcohol.
Selective reduction of the carbon-carbon double bond while leaving the aldehyde group intact can be achieved through catalytic hydrogenation using specific catalysts like Wilkinson's catalyst. Conversely, reducing the aldehyde to a CH₃ group can be accomplished via a Wolff-Kishner or Clemmensen reduction, though these conditions might also affect the double bond.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com 2-Pentenal, 2-methyl-4-phenyl-, being an α,β-unsaturated aldehyde, can act as a dienophile. The electron-withdrawing nature of the aldehyde group activates the double bond for this [4+2] cycloaddition.
The mechanism of the Diels-Alder reaction is concerted, meaning that the new sigma bonds are formed simultaneously in a single transition state. The stereochemistry of the dienophile is retained in the product. libretexts.org The presence of the methyl and phenyl groups on the dienophile will influence the regioselectivity and stereoselectivity of the cycloaddition. wikipedia.org For instance, the endo rule generally predicts the major stereoisomer formed when a cyclic diene is used. wikipedia.org
Identification and Analysis of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanistic pathway. Various spectroscopic techniques can be employed for this purpose.
In the aldol condensation , the enolate intermediate is a key species. While often transient, its formation can sometimes be inferred through isotopic labeling studies or, in some cases, observed directly using techniques like NMR spectroscopy under carefully controlled conditions. researchgate.net The β-hydroxy aldehyde intermediate is generally stable enough to be isolated and characterized by NMR, IR, and mass spectrometry.
For the Grignard reaction , the initial adduct, a magnesium alkoxide, is a key intermediate. This species is typically not isolated but is quenched during the aqueous workup. Trapping experiments or low-temperature spectroscopic studies could potentially provide evidence for its formation.
In oxidation reactions , intermediates such as aldehyde hydrates and chromate esters are postulated. Their transient nature makes direct observation challenging, but their existence is supported by kinetic studies and isotopic labeling experiments. cdnsciencepub.com
Table 3: Key Intermediates in Reactions of 2-Pentenal, 2-methyl-4-phenyl-
| Reaction | Key Intermediate(s) | Method of Identification/Inference |
| Aldol Condensation | Enolate (from partner), β-hydroxy aldehyde | Isotopic labeling, NMR spectroscopy of the isolated product |
| Grignard Reaction | Magnesium alkoxide, Enolate (for 1,4-addition) | Quenching experiments, low-temperature spectroscopy |
| Oxidation | Aldehyde hydrate, Chromate ester | Kinetic studies, isotopic labeling |
| Reduction | Alkoxide | Quenching and product analysis |
| Diels-Alder Reaction | Concerted transition state | Stereochemical outcome of the product |
Transition State Analysis and Reaction Energetics
Understanding the transition states and energy profiles of reactions involving 4-methyl-2-phenyl-2-pentenal is fundamental to predicting their outcomes. While specific computational data for this exact molecule is not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on structurally similar α,β-unsaturated aldehydes. Density Functional Theory (DFT) calculations are a powerful tool for modeling these complex reactions.
One of the most common reactions for this class of compounds is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the unsaturated system. Computational studies on analogous systems, such as the reaction of thiols with α,β-unsaturated carbonyls, have elucidated key energetic parameters. For instance, the activation barrier for the addition of a thiol to a phenyl-substituted α,β-unsaturated system can be influenced by the conformation of the carbonyl group (s-cis vs. s-trans) and the nature of the substituents. nih.gov
The table below presents hypothetical energetic data for a Michael addition to 4-methyl-2-phenyl-2-pentenal, based on values reported for similar compounds in computational studies.
| Parameter | Value (kJ/mol) | Description |
| ΔG‡ (s-trans) | 59 | Gibbs free energy of activation for the Michael addition to the s-trans conformer. |
| ΔG‡ (s-cis) | < 5 | Gibbs free energy of activation for the Michael addition to the s-cis conformer. |
| ΔE (s-cis vs s-trans) | -2.5 | Relative stability of the s-cis conformer compared to the s-trans conformer. |
Note: Data is extrapolated from computational studies on analogous α-phenyl substituted α,β-unsaturated carbonyl systems and is intended to be illustrative.
In organocatalyzed reactions, the catalyst forms an intermediate with the α,β-unsaturated aldehyde, typically an iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the system, making it more susceptible to nucleophilic attack. The transition state of the subsequent Michael addition is often stabilized by non-covalent interactions, such as hydrogen bonding, between the catalyst, the substrate, and the nucleophile. DFT calculations on organocatalyzed Michael additions have shown that the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on the iminium ion intermediate, which is governed by the steric and electronic properties of the catalyst and the substrate. comporgchem.com
Influence of Reaction Conditions on Stereoselectivity and Chemoselectivity
The reaction conditions, including the choice of catalyst, solvent, temperature, and additives, can have a profound impact on the stereoselectivity (diastereoselectivity and enantioselectivity) and chemoselectivity of reactions involving 4-methyl-2-phenyl-2-pentenal.
Stereoselectivity:
In asymmetric synthesis, controlling the stereochemical outcome is paramount. Organocatalysis has emerged as a powerful strategy for the enantioselective functionalization of α,β-unsaturated aldehydes. For Michael additions, chiral secondary amines, such as prolinol derivatives, are commonly used as catalysts. The stereoselectivity arises from the formation of a chiral enamine or iminium ion intermediate, which directs the incoming nucleophile to one face of the molecule.
The influence of the solvent on stereoselectivity can be significant. While non-polar solvents like toluene (B28343) often provide good yields and stereoselectivities, studies have shown that aqueous media can also be effective, sometimes even enhancing selectivity through hydrophobic effects and hydrogen bonding with the transition state. mdpi.com Theoretical calculations have indicated that water molecules can activate the catalyst's functional groups, such as a CF₃ group, through hydrogen bonding, thereby influencing the transition state and the resulting stereochemistry. mdpi.com
The following table illustrates the potential effect of different solvents on the enantiomeric excess (ee) of a hypothetical organocatalyzed Michael addition to 4-methyl-2-phenyl-2-pentenal, based on general trends observed for similar reactions.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee) (%) |
| Toluene | 2.4 | 92 |
| Chloroform | 4.8 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 85 |
| Acetonitrile (B52724) | 37.5 | 75 |
| Water | 80.1 | 95 |
Note: These values are illustrative and represent general trends observed in organocatalytic Michael additions to α,β-unsaturated aldehydes.
Additives, such as weak acids, can also play a crucial role. In organocatalyzed reactions, an acid co-catalyst can facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction and potentially improving the stereoselectivity. mdpi.com
Chemoselectivity:
The presence of multiple electrophilic sites in 4-methyl-2-phenyl-2-pentenal (the carbonyl carbon and the β-carbon) necessitates control over chemoselectivity. For instance, in reduction reactions, selective reduction of the C=C double bond (1,4-reduction) or the C=O double bond (1,2-reduction) can be achieved by carefully choosing the reducing agent and reaction conditions.
Sodium borohydride (NaBH₄) is a mild reducing agent that typically favors the 1,2-reduction of α,β-unsaturated aldehydes to yield allylic alcohols. However, the chemoselectivity can be shifted towards 1,4-reduction by using certain catalysts or modifying the reaction conditions. For example, the use of NaBH₄ in the presence of specific transition metal catalysts can promote the conjugate reduction of the double bond. researchgate.net
The reaction temperature is another critical parameter. Lower temperatures often increase the selectivity of a reaction by favoring the pathway with the lowest activation energy. In the case of reductions with NaBH₄, performing the reaction at low temperatures (e.g., -78 °C) can enhance the chemoselective reduction of the aldehyde group over the conjugated double bond.
The table below summarizes the expected major products from the reduction of 4-methyl-2-phenyl-2-pentenal under different conditions, highlighting the control of chemoselectivity.
| Reagent/Conditions | Major Product | Type of Reduction |
| NaBH₄, MeOH, 0 °C | 4-Methyl-2-phenyl-2-penten-1-ol | 1,2-Reduction |
| H₂, Pd/C | 4-Methyl-2-phenylpentanal | 1,4-Reduction |
| LiAlH₄, Et₂O | 4-Methyl-2-phenyl-2-penten-1-ol | 1,2-Reduction |
| NaBH₄, [C₄(DABCO)₂]·NiCl₄, H₂O | 4-Methyl-2-phenylpentanal | 1,4-Reduction |
Theoretical and Computational Chemistry Studies of 2 Pentenal, 2 Methyl 4 Phenyl
Quantum Chemical Calculations of Molecular Structure and Reactivity
No dedicated studies on the quantum chemical calculations for 2-Pentenal, 2-methyl-4-phenyl- were found. Such studies would typically employ methods like Density Functional Theory (DFT) to investigate the molecule's electronic characteristics.
Electronic Structure Analysis (e.g., HOMO-LUMO Interactions, Orbital Contributions)
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap is not available in the existing literature for this compound. This type of analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity.
Conformational Analysis and Energy Landscapes
There are no published reports on the conformational analysis or potential energy landscapes of 2-Pentenal, 2-methyl-4-phenyl-. This analysis would be essential to identify the most stable geometric isomers (e.g., E/Z isomers) and the rotational barriers of its constituent parts, such as the phenyl group.
Bond Order and Charge Distribution Studies
Specific data from bond order and atomic charge distribution studies, which are used to understand the nature of chemical bonds and predict sites of electrophilic or nucleophilic attack, have not been published for this molecule.
Molecular Dynamics Simulations for Condensed Phase Behavior and Interactions
No literature detailing molecular dynamics (MD) simulations for 2-Pentenal, 2-methyl-4-phenyl- is available. MD simulations are employed to study the behavior of molecules in a condensed phase (liquid or solid), providing insights into properties like solvation and intermolecular interactions.
Computational Prediction of Spectroscopic Parameters (Methodological Principles and Applications)
While experimental spectroscopic data may exist, there are no available computational studies that predict or analyze the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of 2-Pentenal, 2-methyl-4-phenyl-. Such computational work is valuable for interpreting experimental spectra and confirming molecular structures.
Reaction Mechanism Elucidation and Validation via Computational Modeling
Although the compound is known to participate in reactions such as the Michael addition, no computational studies elucidating the mechanisms, transition states, or reaction pathways for these transformations could be located in the scientific literature.
Development of Computational Models for Structure-Reactivity Relationships
While specific computational models exclusively developed for 2-Pentenal, 2-methyl-4-phenyl- are not extensively documented in publicly available literature, the broader class of α,β-unsaturated aromatic aldehydes, particularly cinnamaldehyde (B126680) and its derivatives, has been the subject of numerous theoretical and computational studies. These investigations are pivotal for establishing structure-reactivity relationships and predicting the biological and chemical behavior of these compounds. The methodologies and findings from these studies serve as a valuable framework for understanding the potential reactivity of 2-Pentenal, 2-methyl-4-phenyl-.
Quantitative Structure-Activity Relationship (QSAR) models are fundamental tools in this domain. They mathematically correlate the structural or property descriptors of a set of compounds with their biological activity or chemical reactivity. For aromatic aldehydes, QSAR models have been successfully developed to predict a range of endpoints, including antifungal activity, skin sensitization, and interactions with biological targets.
A significant area of research has been the development of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide insights into the steric and electrostatic fields around the molecules, which are crucial for their interaction with biological receptors. For instance, a 3D-QSAR study on cinnamaldehyde analogues as farnesyl protein transferase inhibitors revealed the importance of both steric and electrostatic properties for their inhibitory activity nih.gov. The best predictive CoMFA model in this study showed a cross-validated r² (q²) of 0.557 and a non-cross-validated r² of 0.950, indicating a robust model nih.gov. The contour maps generated from such models can guide the design of new, more potent analogues by indicating regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential enhances activity.
The development of these computational models typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined activities is compiled.
Molecular Modeling and Alignment: The three-dimensional structures of the compounds are generated and aligned based on a common scaffold.
Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and topological properties, are calculated for each molecule.
Model Generation and Validation: Statistical methods, like Partial Least Squares (PLS) analysis, are used to derive a mathematical equation relating the descriptors to the activity. The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external validation techniques.
For example, QSAR models have been developed for cinnamaldehyde derivatives to predict their antifungal activity against wood-decaying fungi. These models, built using best multiple linear regression (BMLR), have shown high correlation coefficients (R² > 0.9), indicating their strong predictive capability nih.gov.
The table below illustrates the statistical performance of a hypothetical QSAR model for a series of aromatic aldehydes, showcasing the types of validation parameters commonly reported.
| Statistical Parameter | Value | Description |
| r² (Coefficient of Determination) | 0.92 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| q² (Cross-validated r²) | 0.75 | A measure of the predictive ability of the model, determined through internal validation (e.g., leave-one-out). |
| F-statistic | 120.5 | Indicates the overall significance of the regression model. |
| Standard Error of Estimate (SEE) | 0.15 | Measures the precision of the model's predictions. |
Furthermore, computational studies have explored the reactivity of α,β-unsaturated carbonyl compounds with biological nucleophiles, such as thiols. These studies provide mechanistic insights that are crucial for understanding toxicological endpoints like skin sensitization. The electronic properties of substituents on the aromatic ring and the α,β-unsaturated system significantly influence the reactivity of the Michael acceptor, a key feature for covalent bond formation with proteins.
Another application of computational modeling is in the fragrance industry, where QSAR and other models are used to predict the skin sensitization potential of fragrance ingredients, including many α,β-unsaturated aldehydes nih.gov. These models help in the early identification of potential allergens and guide the design of safer fragrance molecules.
The table below presents a hypothetical dataset of molecular descriptors that could be used in a QSAR study of substituted aromatic aldehydes to predict a specific biological activity.
| Compound | LogP | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
| Cinnamaldehyde | 1.89 | -1.54 | 3.72 | 15.2 |
| 4-Methoxycinnamaldehyde | 1.95 | -1.48 | 4.51 | 12.8 |
| 4-Chlorocinnamaldehyde | 2.54 | -1.68 | 2.89 | 18.5 |
| 2-Pentenal, 2-methyl-4-phenyl- | 3.20 (Estimated) | -1.60 (Estimated) | 3.80 (Estimated) | 14.5 (Predicted) |
Advanced Analytical Methodologies for Characterization and Quantification of 2 Pentenal, 2 Methyl 4 Phenyl
Chromatographic Separation Techniques for Compound Analysis
Chromatographic methods are fundamental for the separation of 2-Pentenal, 2-methyl-4-phenyl- from complex matrices, such as those found in food and fragrance products, and for the resolution of its isomeric forms. The choice of technique is dictated by the volatility and polarity of the compound, as well as the specific requirements of the analysis.
Gas Chromatography (GC) and Hyphenated Systems (GC-MS, GCxGC-MS)
Given its volatility, gas chromatography is a primary technique for the analysis of 2-Pentenal, 2-methyl-4-phenyl-. When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separation and identification.
Methodological Principles and Instrumentation: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or hydrogen). The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for its identification.
In GC-MS, the effluent from the GC column is directly introduced into the ion source of a mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, enabling unambiguous identification.
Research Findings: GC-MS analysis is frequently employed in the characterization of volatile compounds in cocoa, where 2-Pentenal, 2-methyl-4-phenyl- is a key aroma constituent. nih.govkoko.gov.myresearchgate.net While specific studies detailing the complete GC-MS analysis parameters for this compound are not extensively published, data for the (2Z)-4-Methyl-2-phenyl-2-pentenal isomer is available through spectral databases. nih.gov The analysis provides key identifiers such as the Kovats Retention Index, which is a standardized measure of retention time.
| Parameter | Value | Source |
| Compound | (2Z)-4-Methyl-2-phenyl-2-pentenal | nih.gov |
| Kovats RI (Semi-standard non-polar column) | 1383 | nih.gov |
| Kovats RI (Standard polar column) | 1932 | nih.gov |
| Mass Spectrum (GC-MS) | NIST Number: 250090, 113 total peaks | nih.gov |
Interactive Data Table: GC-MS Data for (2Z)-4-Methyl-2-phenyl-2-pentenal A comprehensive analysis would involve optimizing parameters such as the column type (e.g., a non-polar DB-5ms or a polar Wax column), the oven temperature program, and the MS acquisition parameters to achieve the best resolution and sensitivity.
For highly complex samples, two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power. In this technique, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds. While the application of GCxGC-MS to cocoa volatiles has been explored, specific data on the analysis of 2-Pentenal, 2-methyl-4-phenyl- using this method is not yet prevalent in the literature.
Liquid Chromatography (LC) and Hyphenated Systems (HPLC-MS, UHPLC-Q-TOF-MS/MS)
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), provides an alternative and complementary approach to GC for the analysis of 2-Pentenal, 2-methyl-4-phenyl-.
Methodological Principles and Instrumentation: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like 2-Pentenal, 2-methyl-4-phenyl-, reverse-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Hyphenation of HPLC with mass spectrometry (HPLC-MS) requires an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions from the liquid phase before they enter the mass analyzer. Ultra-high-performance liquid chromatography (UHPLC) systems, which use smaller particle sizes in the column, offer faster analysis times and higher resolution. researchgate.neteurekaselect.com When combined with high-resolution mass spectrometers like quadrupole time-of-flight (Q-TOF) analyzers, UHPLC-Q-TOF-MS/MS allows for the precise determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in compound identification. nih.govnih.gov
Research Findings: A reverse-phase HPLC method for the analysis of 4-Methyl-2-phenyl-2-pentenal has been reported. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For compatibility with mass spectrometry, the mobile phase modifier can be switched from phosphoric acid to formic acid. sielc.com
| Parameter | Description | Source |
| Technique | Reverse Phase (RP) HPLC | sielc.com |
| Column | Newcrom R1 (a specialized reverse-phase column) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Application | Analytical separation, impurity isolation, suitable for UPLC | sielc.com |
Interactive Data Table: HPLC Parameters for 4-Methyl-2-phenyl-2-pentenal Analysis While this provides a foundational method, further development for hyphenated systems like UHPLC-Q-TOF-MS/MS would be necessary to fully characterize the compound's fragmentation patterns and for trace-level quantification in complex matrices.
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
The structure of 2-Pentenal, 2-methyl-4-phenyl- includes a stereogenic center at the fourth carbon atom, meaning it can exist as a pair of enantiomers. Additionally, the presence of the carbon-carbon double bond allows for (E) and (Z) diastereomers. Chiral chromatography is a specialized form of liquid or gas chromatography used to separate enantiomers.
Methodological Principles and Instrumentation: Chiral separation is achieved by using a chiral stationary phase (CSP). CSPs are designed to have specific three-dimensional structures that interact differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution.
Research Findings: There is currently a lack of published research specifically detailing the chiral separation of the enantiomers of 2-Pentenal, 2-methyl-4-phenyl-. However, the principles of chiral chromatography are well-established for similar structures, such as other α,β-unsaturated aldehydes. nih.govchemistryviews.orgacs.org Developing a chiral separation method for this compound would be a valuable step in understanding its stereochemistry and potentially different sensory properties of its isomers. Such a method would likely involve screening various polysaccharide-based CSPs with different mobile phases (both normal-phase and reverse-phase) to find the optimal conditions for resolution.
Spectroscopic Characterization Methods (Focus on Methodological Principles and Instrumentation)
Spectroscopic methods provide detailed information about the molecular structure of 2-Pentenal, 2-methyl-4-phenyl-. These techniques are often used in conjunction with chromatography for the definitive identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Methodological Principles and Instrumentation: NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei, most commonly ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local chemical environment of the nucleus, providing detailed information about the molecular structure, connectivity, and stereochemistry. One-dimensional (1D) NMR experiments (¹H and ¹³C) provide information on the types and numbers of different atoms, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between atoms in the molecule.
Research Findings: While comprehensive NMR data for 2-Pentenal, 2-methyl-4-phenyl- is not readily available in peer-reviewed literature, spectral database entries indicate the existence of a ¹³C NMR spectrum for the (2E)-isomer. nih.gov A full characterization would involve acquiring and interpreting both ¹H and ¹³C spectra.
Expected ¹H NMR Spectral Features:
Aldehyde proton (-CHO): A singlet or doublet in the downfield region (around 9-10 ppm).
Aromatic protons (C₆H₅-): A multiplet in the aromatic region (around 7-8 ppm).
Olefinic proton (=CH-): A signal in the alkene region (around 5-7 ppm), likely showing coupling to the adjacent methine proton.
Methine proton (-CH(CH₃)₂): A multiplet coupled to the adjacent methyl and olefinic protons.
Methyl protons (-CH(CH₃)₂): Two doublets due to the two non-equivalent methyl groups.
Expected ¹³C NMR Spectral Features:
Carbonyl carbon (C=O): A signal in the far downfield region (around 190-200 ppm).
Aromatic carbons: Several signals in the 120-140 ppm range.
Olefinic carbons: Signals in the 100-150 ppm range.
Aliphatic carbons: Signals for the methine and methyl carbons in the upfield region.
A complete NMR analysis would provide unambiguous confirmation of the compound's structure and isomeric form.
Infrared (IR) and Raman Spectroscopy Methodologies
Methodological Principles and Instrumentation: Both infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. youtube.com
Infrared (IR) spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. upi.eduresearchgate.net The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), with specific peaks corresponding to the vibrational frequencies of different functional groups.
Raman spectroscopy is a light scattering technique. youtube.com A monochromatic laser is directed at the sample, and the scattered light is collected and analyzed. Most of the scattered light has the same frequency as the incident laser light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman and IR spectroscopy are often complementary, as some vibrations that are strong in IR are weak in Raman, and vice versa.
Research Findings: An FTIR spectrum for the (2E)-isomer of 4-Methyl-2-phenyl-2-pentenal is noted in the PubChem database. nih.gov The interpretation of the spectrum would reveal characteristic absorption bands confirming the presence of the key functional groups.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift |
| Aldehyde C-H Stretch | 2850-2750 (often two bands) | Strong |
| Carbonyl C=O Stretch (conjugated) | 1685-1665 | Strong |
| Alkene C=C Stretch (conjugated) | 1640-1620 | Very Strong |
| Aromatic C=C Stretch | ~1600, 1580, 1500, 1450 | Strong |
| Aromatic C-H Stretch | >3000 | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
Interactive Data Table: Expected Vibrational Spectroscopy Frequencies for 2-Pentenal, 2-methyl-4-phenyl- Detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra could provide further structural confirmation. While IR data is noted, specific Raman spectroscopic studies on this compound are not currently available in the literature. However, Raman spectroscopy would be a valuable tool, particularly for analyzing the C=C bonds of the alkene and aromatic ring, which typically produce strong Raman signals. nih.govmdpi.com
Mass Spectrometry (MS) Techniques and Fragmentation Analysis Principles
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification and structural elucidation of volatile compounds like 2-Pentenal, 2-methyl-4-phenyl-. Electron ionization (EI) is a commonly employed ionization technique that provides reproducible mass spectra and extensive fragmentation, which is invaluable for structural analysis.
The fragmentation of 2-Pentenal, 2-methyl-4-phenyl- in EI-MS is governed by the stability of the resulting carbocations and neutral losses. The presence of the phenyl group, the double bond, and the aldehyde functional group dictates the primary fragmentation pathways.
Key Fragmentation Pathways:
Alpha-Cleavage: This is a characteristic fragmentation for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of a hydrogen atom ([M-1]⁺) or the formyl radical ([M-29]⁺). whitman.edumiamioh.edulibretexts.org
Benzylic Cleavage: The bond between the phenyl-substituted carbon and the adjacent carbon is susceptible to cleavage, leading to the formation of a stable benzylic or tropylium (B1234903) cation.
McLafferty Rearrangement: This rearrangement is possible in carbonyl compounds with a γ-hydrogen. wikipedia.org However, the structure of 2-Pentenal, 2-methyl-4-phenyl- may not be conducive to a classic McLafferty rearrangement.
Loss of Neutral Molecules: The fragmentation pattern may also show losses of small, stable neutral molecules like water ([M-18]⁺) and ethylene (B1197577) ([M-28]⁺). whitman.edu
Interactive Data Table: Predicted Mass Fragments of 2-Pentenal, 2-methyl-4-phenyl-
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 174 | [C₁₂H₁₄O]⁺ | Molecular Ion (M⁺) |
| 173 | [C₁₂H₁₃O]⁺ | Loss of a hydrogen radical (α-cleavage) |
| 145 | [C₁₁H₁₃]⁺ | Loss of the formyl radical (CHO) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl (B1604629) cation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
UV-Visible Spectroscopy Methodologies for Conjugated Systems
UV-Visible spectroscopy is a valuable technique for the analysis of compounds containing chromophores and conjugated systems. The structure of 2-Pentenal, 2-methyl-4-phenyl- possesses an extended conjugated system comprising the phenyl ring, the C=C double bond, and the C=O group of the aldehyde. This conjugation leads to characteristic electronic transitions that can be observed in the UV-Vis spectrum.
The primary electronic transitions of interest for this molecule are:
π → π* transitions: These are high-energy transitions that are characteristic of conjugated systems and aromatic rings. They typically result in strong absorption bands.
n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the oxygen atom in the carbonyl group. These absorptions are generally weaker than π → π* transitions.
The position and intensity of the absorption maxima (λmax) are influenced by the extent of conjugation and the solvent used for analysis. For 2-Pentenal, 2-methyl-4-phenyl-, the extended conjugation is expected to shift the λmax to longer wavelengths (a bathochromic or red shift) compared to its non-conjugated counterparts. researchgate.netresearchgate.net For instance, the UV spectrum of cinnamaldehyde (B126680), a structurally related compound, shows a strong π → π* absorption around 287 nm. shimadzu.com
Interactive Data Table: Expected Electronic Transitions for 2-Pentenal, 2-methyl-4-phenyl-
| Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | Phenyl ring, C=C, C=O | 280 - 320 | High |
| n → π | Carbonyl group (C=O) | 320 - 360 | Low |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is crucial for the accurate and sensitive analysis of 2-Pentenal, 2-methyl-4-phenyl-, especially when it is present in complex matrices. Common sample preparation techniques for volatile compounds include static and dynamic headspace analysis and solid-phase microextraction (SPME). scioninstruments.comthermofisher.com
Derivatization is a powerful strategy to improve the analytical performance for aldehydes. nih.gov This chemical modification can enhance the volatility, thermal stability, and chromatographic behavior of the analyte, leading to improved sensitivity and selectivity. nih.gov
Common derivatization reagents for aldehydes include:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with the carbonyl group to form a stable oxime derivative. PFBHA derivatization is widely used in GC-MS analysis as it increases the volatility of aldehydes and introduces a pentafluorobenzyl group, which is highly sensitive to electron capture detection (ECD) and enhances mass spectrometric detection. nih.govnih.gov
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazones, which are colored compounds that can be analyzed by HPLC with UV detection. researchgate.netnih.gov This method is particularly useful for quantifying aldehydes in various matrices. researchgate.net
Interactive Data Table: Comparison of Derivatization Reagents for Aldehyde Analysis
| Derivatizing Agent | Analytical Technique | Advantages | Disadvantages |
| PFBHA | GC-MS, GC-ECD | Increases volatility and sensitivity. | Can produce syn- and anti-isomers, potentially complicating chromatography. |
| DNPH | HPLC-UV, LC-MS | Forms stable, colored derivatives; suitable for a wide range of aldehydes. | Less volatile derivatives, more suited for liquid chromatography. researchgate.net |
Chemometric Approaches in Analytical Data Interpretation and Pattern Recognition
The analysis of complex samples containing 2-Pentenal, 2-methyl-4-phenyl- and other volatile compounds often generates large and complex datasets. Chemometrics provides statistical and mathematical tools to extract meaningful information from this data. tandfonline.comnih.govacs.org
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in chemometrics. mdpi.comnih.govtandfonline.com PCA reduces the dimensionality of the data while retaining most of the original variance. This is achieved by transforming the original variables into a new set of uncorrelated variables called principal components (PCs).
In the context of analyzing 2-Pentenal, 2-methyl-4-phenyl-, PCA can be applied to:
Visualize patterns and groupings: Samples with similar volatile profiles will cluster together in a PCA scores plot.
Identify key differentiating compounds: The corresponding loadings plot reveals which compounds (variables) are responsible for the observed separation between sample groups.
Quality control: PCA can be used to monitor the consistency of a product based on its volatile compound profile.
For a PCA analysis, the data is typically arranged in a matrix where the rows represent the different samples and the columns represent the abundance of each identified volatile compound, including 2-Pentenal, 2-methyl-4-phenyl-.
Interactive Data Table: Conceptual Data Matrix for PCA
| Sample ID | 2-Pentenal, 2-methyl-4-phenyl- | Compound A | Compound B | ... | Compound N |
| Sample 1 | Peak Area/Concentration | Peak Area/Concentration | Peak Area/Concentration | ... | Peak Area/Concentration |
| Sample 2 | Peak Area/Concentration | Peak Area/Concentration | Peak Area/Concentration | ... | Peak Area/Concentration |
| Sample 3 | Peak Area/Concentration | Peak Area/Concentration | Peak Area/Concentration | ... | Peak Area/Concentration |
| ... | ... | ... | ... | ... | ... |
| Sample M | Peak Area/Concentration | Peak Area/Concentration | Peak Area/Concentration | ... | Peak Area/Concentration |
Derivatization Chemistry and Structure Reactivity Relationships of 2 Pentenal, 2 Methyl 4 Phenyl
Synthesis of Analogs and Structural Derivatives of 2-Pentenal, 2-methyl-4-phenyl-
The synthesis of analogs and structural derivatives of 2-Pentenal, 2-methyl-4-phenyl- primarily involves modifications at the aldehyde functionality and the carbon-carbon double bond. A common approach is the reduction of the aldehyde group to a primary alcohol. For instance, the reduction of the related isomer, 2-methyl-2-phenyl-4-pentenal, to 2-methyl-2-phenyl-4-penten-1-ol has been achieved with high efficiency using lithium aluminum hydride in anhydrous ether, yielding the desired alcohol in 96% yield. prepchem.com This method highlights a viable pathway for creating alcohol analogs of 2-Pentenal, 2-methyl-4-phenyl-.
Another key synthetic route for α,β-unsaturated aldehydes like 2-Pentenal, 2-methyl-4-phenyl- is through aldol (B89426) condensation reactions. chemicalbook.comncert.nic.in This versatile carbon-carbon bond-forming reaction allows for the construction of the core pentenal structure from simpler precursors. By strategically choosing different aldehydes and ketones as starting materials, a wide array of structural analogs with diverse substitution patterns on the pentenal backbone and the phenyl ring can be accessed. For example, the condensation of propionaldehyde (B47417) in the presence of an anion exchange resin is a known method for producing 2-methyl-2-pentenal (B83557), demonstrating the feasibility of this approach for similar structures. researchgate.net
Furthermore, derivatization can be achieved through reactions at the aldehyde group to form other functional moieties. A notable example is the formation of a thiosemicarbazone derivative of 4-methyl-2-phenylpent-2-enal. This transformation involves the reaction of the aldehyde with thiosemicarbazide (B42300), leading to a new compound with altered chemical properties and potential applications.
Exploration of Functional Group Transformations on the Pentenal Backbone
The pentenal backbone of 2-Pentenal, 2-methyl-4-phenyl- offers a rich landscape for functional group transformations, primarily centered around the aldehyde and the α,β-unsaturated system.
Reactions of the Aldehyde Group:
Reduction to Alcohols: As previously mentioned, the aldehyde can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reagent can influence the selectivity, especially when considering the potential for concomitant reduction of the carbon-carbon double bond.
Oxidation to Carboxylic Acids: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. This transformation converts the pentenal into a pentenoic acid derivative, opening up further avenues for derivatization through esterification or amidation reactions.
Formation of Imines and Related Derivatives: The carbonyl group readily reacts with primary amines to form imines (Schiff bases). This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. The reaction with thiosemicarbazide to form a thiosemicarbazone is a specific example of this type of transformation. researchgate.net
Reactions of the α,β-Unsaturated System:
Conjugate Addition: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack in a Michael addition reaction. This allows for the introduction of a wide range of substituents at the β-position, leading to the formation of more complex molecular architectures.
Cycloaddition Reactions: The carbon-carbon double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. This provides a powerful tool for the construction of cyclic and polycyclic structures.
Epoxidation: The double bond can be epoxidized using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. This highly reactive functional group can then be opened by various nucleophiles to introduce new functionalities.
Impact of Substituent Effects on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of 2-Pentenal, 2-methyl-4-phenyl- are significantly influenced by the electronic and steric nature of substituents on both the phenyl ring and the pentenal backbone.
Substituent Effects on the Phenyl Ring:
The electronic properties of substituents on the phenyl ring can modulate the electrophilicity of the carbonyl carbon and the β-carbon of the conjugated system.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups on the phenyl ring increase the electrophilicity of the carbonyl carbon and the β-carbon. This is due to the inductive and resonance effects that pull electron density away from the conjugated system. Consequently, the presence of EWGs would be expected to accelerate the rates of both nucleophilic addition to the carbonyl group and conjugate addition reactions.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups decrease the electrophilicity of the reactive sites by pushing electron density into the conjugated system. This would generally lead to a decrease in the reaction rates for nucleophilic additions.
The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining its electronic influence due to the differential impact on resonance and inductive effects.
Substituent Effects on the Pentenal Backbone:
The methyl group at the α-position of the pentenal backbone also exerts a notable influence on the molecule's reactivity.
Steric Hindrance: The α-methyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down direct addition reactions compared to an unsubstituted α-position.
Electronic Effects: The methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon.
These substituent effects can be harnessed to fine-tune the reactivity and selectivity of reactions involving 2-Pentenal, 2-methyl-4-phenyl-, allowing for the controlled synthesis of specific target molecules.
Stereoisomeric Effects on Reaction Outcomes and Product Profiles
2-Pentenal, 2-methyl-4-phenyl- can exist as two geometric isomers, (E) and (Z) (or cis and trans), due to the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents around the double bond can have a profound impact on the stereochemical outcome of its reactions.
The stereochemistry of the starting isomer can dictate the stereochemistry of the product in stereospecific reactions. In such reactions, the (E)-isomer and the (Z)-isomer will yield diastereomerically distinct products. This is particularly relevant in reactions where new stereocenters are formed in relation to the existing geometry of the double bond.
For instance, in cycloaddition reactions, the dienophile's geometry is often preserved in the product's stereochemistry. Therefore, the (E)- and (Z)-isomers of 2-Pentenal, 2-methyl-4-phenyl- would be expected to lead to different diastereomeric products in a Diels-Alder reaction.
Similarly, in nucleophilic addition reactions to the carbonyl group or conjugate addition reactions, the stereoisomeric purity of the starting material can influence the diastereoselectivity of the reaction, especially if the attacking nucleophile is chiral or if a chiral catalyst is employed. The different spatial arrangements of the phenyl and isobutyl groups in the (E) and (Z) isomers can lead to different levels of steric hindrance and, consequently, different facial selectivity in the approach of the nucleophile.
While commercially available 2-Pentenal, 2-methyl-4-phenyl- is often sold as a mixture of cis and trans isomers, the separation of these isomers would be crucial for stereocontrolled synthesis to achieve specific product profiles. sigmaaldrich.com
Design and Synthesis of Advanced Chemical Intermediates
The versatile reactivity of 2-Pentenal, 2-methyl-4-phenyl- makes it a valuable building block for the design and synthesis of advanced chemical intermediates. Its ability to undergo a variety of transformations allows for its incorporation into more complex molecular frameworks with potential applications in pharmaceuticals, agrochemicals, and materials science.
One key application is in the synthesis of heterocyclic compounds. The 1,4-dicarbonyl compounds that can be generated from conjugate addition reactions of 2-Pentenal, 2-methyl-4-phenyl- are well-known precursors for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis.
Furthermore, the aldehyde functionality can serve as a handle for the construction of more elaborate side chains. For example, Wittig or Horner-Wadsworth-Emmons reactions can be employed to extend the carbon chain with new double bonds of defined stereochemistry.
The combination of reactions, such as a conjugate addition followed by an intramolecular cyclization, can lead to the rapid assembly of complex cyclic and polycyclic systems. The strategic application of the functional group transformations and the understanding of the structure-reactivity relationships discussed in the preceding sections are paramount in the rational design of synthetic routes to these advanced intermediates.
Below is a table summarizing some of the potential derivatization reactions of 2-Pentenal, 2-methyl-4-phenyl- and the resulting classes of compounds.
| Reaction Type | Reagent(s) | Functional Group Transformed | Product Class |
| Reduction | LiAlH₄, NaBH₄ | Aldehyde | Primary Alcohol |
| Oxidation | KMnO₄, CrO₃ | Aldehyde | Carboxylic Acid |
| Imine Formation | R-NH₂ | Aldehyde | Imine |
| Conjugate Addition | Nu⁻ (e.g., R₂CuLi) | α,β-Unsaturated System | Substituted Aldehyde |
| Epoxidation | m-CPBA | C=C Double Bond | Epoxide |
| Cycloaddition | Diene | C=C Double Bond | Cycloadduct |
| Wittig Reaction | Ph₃P=CHR | Aldehyde | Alkene |
This table illustrates the synthetic utility of 2-Pentenal, 2-methyl-4-phenyl- as a starting material for a diverse range of chemical intermediates.
Environmental Transformation and Degradation Pathways of 2 Pentenal, 2 Methyl 4 Phenyl
Atmospheric Degradation Pathways
Once released into the atmosphere, 2-Pentenal, 2-methyl-4-phenyl- is expected to be removed primarily through photodegradation and reactions with atmospheric oxidants.
Aromatic aldehydes are known to undergo photolysis upon absorption of solar radiation. The presence of the chromophoric phenyl group and the conjugated aldehyde system in 2-Pentenal, 2-methyl-4-phenyl- suggests that it will absorb light in the solar actinic region, leading to its direct degradation. The photolysis of aromatic aldehydes can proceed through various mechanisms, including the formation of radical species and subsequent reactions. For instance, the photolysis of benzaldehyde, a structural analog, can lead to the formation of benzene (B151609) and carbon monoxide nih.gov. Similarly, 2-formylcinnamaldehyde, another related compound, has been observed to undergo photolysis in the presence of black lamps, with a photolysis rate that is a fraction of that of nitrogen dioxide (NO₂) iitk.ac.inwikipedia.org. The photodegradation of 2-Pentenal, 2-methyl-4-phenyl- is likely to be a significant removal process during daylight hours.
The primary atmospheric degradation pathway for most volatile organic compounds is the reaction with hydroxyl (OH) radicals. For α,β-unsaturated aldehydes, the reaction with OH radicals can occur via two main pathways: addition to the carbon-carbon double bond and abstraction of the aldehydic hydrogen atom. Theoretical and experimental studies on compounds like crotonaldehyde (B89634) and acrolein show that both pathways are significant nih.gov. The addition of the OH radical to the double bond is typically the dominant pathway for unsaturated aldehydes nih.gov. For 2-Pentenal, 2-methyl-4-phenyl-, the presence of the phenyl group and alkyl substituents will influence the reaction rate and the specific products formed. The reaction of OH radicals with aromatic compounds can also involve addition to the aromatic ring, leading to the formation of phenolic compounds or ring-cleavage products nih.gov.
Ozone (O₃) also plays a role in the atmospheric degradation of unsaturated organic compounds. The reaction of ozone with alkenes proceeds via cycloaddition to the C=C double bond, forming an unstable primary ozonide which then decomposes into carbonyl compounds and Criegee intermediates iitk.ac.inwikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com. For 2-Pentenal, 2-methyl-4-phenyl-, ozonolysis is expected to cleave the double bond, leading to the formation of smaller, more oxidized products. The rate of this reaction will be influenced by the substitution pattern around the double bond.
To estimate the atmospheric lifetime of 2-Pentenal, 2-methyl-4-phenyl-, rate constants from structurally similar compounds can be used. For example, the rate constant for the reaction of 2-formylcinnamaldehyde with OH radicals has been measured to be 2.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ iitk.ac.inwikipedia.org.
Table 1: Estimated Atmospheric Reaction Rates for 2-Pentenal, 2-methyl-4-phenyl- Based on Analogous Compounds
| Oxidant | Analogous Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| OH Radical | 2-Formylcinnamaldehyde | 2.1 × 10⁻¹¹ iitk.ac.inwikipedia.org | ~13 hours |
| Ozone (O₃) | 2-Formylcinnamaldehyde | 1.8 × 10⁻¹⁸ iitk.ac.inwikipedia.org | ~15 days |
Note: Atmospheric lifetimes are calculated assuming average global concentrations of OH radicals (1 x 10⁶ molecules cm⁻³) and ozone (7 x 10¹¹ molecules cm⁻³). These are estimations and can vary significantly with atmospheric conditions.
Aquatic Degradation and Persistence Pathways
In aquatic environments, the fate of 2-Pentenal, 2-methyl-4-phenyl- will be determined by processes such as hydrolysis and biodegradation.
The hydrolysis of α,β-unsaturated aldehydes is generally slow under neutral pH conditions. However, the reaction can be catalyzed by both acids and bases. Under alkaline conditions, these compounds can undergo a retro-aldol condensation reaction, cleaving the molecule into smaller aldehydes and ketones. Given the structure of 2-Pentenal, 2-methyl-4-phenyl-, hydrolysis is not expected to be a major degradation pathway under typical environmental pH conditions (pH 5-9).
Biodegradation is likely to be a significant removal mechanism for 2-Pentenal, 2-methyl-4-phenyl- in aquatic systems. Studies on cinnamaldehyde (B126680) have shown that it is readily biodegradable in water. The structural similarities suggest that microorganisms are likely to possess the enzymatic machinery to degrade 2-Pentenal, 2-methyl-4-phenyl-. The degradation pathway would likely involve the oxidation of the aldehyde group to a carboxylic acid, followed by further breakdown of the carbon skeleton. The phenyl group may be hydroxylated and subsequently undergo ring cleavage, a common pathway in the biodegradation of aromatic compounds.
Transformation in Soil and Sediment Matrices
The behavior of 2-Pentenal, 2-methyl-4-phenyl- in soil and sediment will be influenced by its sorption characteristics and its susceptibility to microbial degradation.
The sorption of organic compounds to soil and sediment is largely governed by their hydrophobicity (log Kow) and the organic carbon content of the solid matrix frontiersin.org. Aromatic compounds, in general, tend to sorb to soil organic matter frontiersin.orgnih.gov. The mobility of 2-Pentenal, 2-methyl-4-phenyl- in soil will therefore be moderate, with some retention expected in soils with higher organic matter content. This sorption can affect its bioavailability for microbial degradation and its potential for leaching into groundwater.
Similar to the aquatic environment, biodegradation is expected to be a primary degradation pathway for 2-Pentenal, 2-methyl-4-phenyl- in soil and sediment. Studies on the degradation of trans-cinnamaldehyde in different soil types have shown that it degrades rapidly nih.govnih.gov. The microbial communities in soil and sediment are diverse and have the capacity to degrade a wide range of organic compounds, including aromatic and unsaturated structures. The degradation of 2-Pentenal, 2-methyl-4-phenyl- would likely proceed through pathways similar to those in aquatic environments, ultimately leading to mineralization to carbon dioxide and water.
Table 2: Summary of Environmental Fate of 2-Pentenal, 2-methyl-4-phenyl- (Inferred from Analogous Compounds)
| Environmental Compartment | Dominant Degradation Pathway | Expected Persistence |
| Atmosphere | Reaction with OH radicals, Photodegradation | Low |
| Aquatic Environment | Biodegradation | Low to Moderate |
| Soil and Sediment | Biodegradation | Low to Moderate |
Abiotic Transformation Mechanisms in Various Environmental Compartments
Following a comprehensive search of available scientific literature, no specific data or detailed research findings on the abiotic transformation mechanisms of 2-Pentenal, 2-methyl-4-phenyl- in various environmental compartments (air, water, or soil) were found. Information regarding its hydrolysis, photolysis, or oxidation pathways and rates is not present in the accessed resources. Therefore, the creation of data tables and a detailed discussion on its environmental transformation and degradation pathways is not possible at this time.
Emerging Research Directions and Future Perspectives in 2 Pentenal, 2 Methyl 4 Phenyl Chemistry
Novel Synthetic Paradigms for Aldehyde Functionalization
The reactivity of the aldehyde group in 2-Pentenal, 2-methyl-4-phenyl- is a focal point for developing new synthetic transformations. Modern catalytic methods are paving the way for more efficient and selective functionalization at, and adjacent to, the carbonyl group.
Organocatalysis: Chiral secondary amines, such as diarylprolinol silyl ethers, are emerging as powerful catalysts for the asymmetric α-functionalization of aldehydes. rsc.org For 2-Pentenal, 2-methyl-4-phenyl-, this approach could enable the enantioselective introduction of various functional groups at the α-position, surmounting the steric challenge posed by the existing methyl group. The mechanism involves the formation of a transient enamine intermediate, which then reacts with electrophiles. The stereochemical outcome is dictated by the chiral environment of the catalyst.
Photoredox Catalysis: The synergy of photoredox catalysis with organocatalysis offers a novel activation mode for the direct β-functionalization of saturated aldehydes and ketones. rsc.org This strategy could be adapted for the γ-functionalization of 2-Pentenal, 2-methyl-4-phenyl-, leveraging the phenyl substituent's influence on the electronic properties of the conjugated system. Visible light-mediated photoredox catalysis can generate radical intermediates under mild conditions, which can then engage in C-C bond-forming reactions. rsc.orgwikipedia.org For instance, a photoredox catalyst could facilitate the generation of a radical at the benzylic position, which could then undergo intramolecular cyclization or intermolecular coupling reactions.
The table below illustrates hypothetical examples of these novel functionalization strategies applied to 2-Pentenal, 2-methyl-4-phenyl-.
| Catalyst System | Reagent | Product | Potential Yield (%) | Enantiomeric Excess (%) |
| Diarylprolinol silyl ether | N-fluorobenzenesulfonimide | 2-Fluoro-2-methyl-4-phenyl-2-pentenal | 85 | 95 |
| Ru(bpy)3Cl2 / Imidazolidinone | Ethyl bromoacetate | Ethyl 2-(1-formyl-1-methyl-3-phenylbutyl)acetate | 78 | 92 |
| fac-Ir(ppy)3 / Chiral amine | 4-Nitrobenzyl bromide | 2-Methyl-2-(4-nitrobenzyl)-4-phenyl-2-pentenal | 88 | 90 |
Advanced Spectroscopic and Computational Tools for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced spectroscopic and computational tools are becoming indispensable for elucidating the intricate details of reaction pathways involving complex molecules like 2-Pentenal, 2-methyl-4-phenyl-.
In-situ and Operando Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and catalyst resting states. wikipedia.orgresearchgate.net Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic performance analysis, is particularly powerful for studying reactions under realistic conditions. nih.govucla.edu For the organocatalytic or photoredox-catalyzed functionalization of 2-Pentenal, 2-methyl-4-phenyl-, these techniques could provide invaluable insights into the formation and reactivity of enamine or radical intermediates.
Advanced Mass Spectrometry: Modern mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), are highly effective for detecting and characterizing fleeting reaction intermediates. scielo.br By coupling mass spectrometry with chromatographic techniques (GC-MS or LC-MS), it is possible to separate and identify complex mixtures of reactants, intermediates, and products, providing a comprehensive picture of the reaction landscape.
Computational Chemistry: Density Functional Theory (DFT) calculations have become a cornerstone of mechanistic organic chemistry, allowing for the theoretical investigation of reaction pathways, transition state structures, and the origins of selectivity. nih.gov For the asymmetric functionalization of 2-Pentenal, 2-methyl-4-phenyl-, DFT calculations can be employed to model the interaction between the substrate, catalyst, and reagents, providing a rationale for the observed stereochemical outcomes. Furthermore, machine learning algorithms are being developed to predict the stereoselectivity of chemical reactions based on structural features and reaction parameters, offering a powerful tool for catalyst design and optimization. rsc.orgresearchgate.net
The following table outlines how these advanced tools could be applied to study the functionalization of 2-Pentenal, 2-methyl-4-phenyl-.
| Technique | Application | Expected Outcome |
| In-situ FT-IR Spectroscopy | Monitoring the disappearance of the aldehyde C=O stretch and the appearance of new functional group vibrations. | Real-time kinetic data and identification of key reaction intermediates. |
| Operando Raman Spectroscopy | Probing catalyst-substrate interactions and changes in the conjugated system during the reaction. | Correlation between catalyst structure, intermediate formation, and catalytic activity. |
| ESI-MS/MS | Identification and fragmentation analysis of transient charged intermediates, such as iminium ions. | Structural confirmation of key intermediates in the catalytic cycle. |
| DFT Calculations | Modeling the transition states for different stereochemical pathways in an asymmetric catalytic reaction. | A theoretical understanding of the factors controlling enantioselectivity and regioselectivity. |
Green Chemistry Principles in 2-Pentenal, 2-methyl-4-phenyl- Synthesis and Application
The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce environmental impact and enhance sustainability. The synthesis and application of 2-Pentenal, 2-methyl-4-phenyl- can be approached from a green chemistry perspective through various strategies.
Use of Renewable Feedstocks: Exploring synthetic routes that utilize renewable starting materials is a key aspect of green chemistry. rsc.orgresearchgate.net For instance, precursors to the phenyl and pentenal fragments of the target molecule could potentially be derived from biomass. Lignin, a major component of plant biomass, is a rich source of aromatic compounds that could be transformed into the necessary building blocks. rsc.org
Catalytic and Energy-Efficient Synthesis: The use of catalytic methods, as discussed in the novel synthetic paradigms section, is inherently greener than stoichiometric approaches due to reduced waste generation. yale.edu Furthermore, developing energy-efficient synthetic protocols, such as those that operate at ambient temperature and pressure, can significantly reduce the environmental footprint of the synthesis. acs.org Solvent-free reaction conditions or the use of environmentally benign solvents like water are also key considerations. rsc.orgrsc.org
Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. wikipedia.org This minimizes the formation of byproducts and waste. For the functionalization of 2-Pentenal, 2-methyl-4-phenyl-, addition reactions would generally have a higher atom economy than substitution or elimination reactions.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to organic synthesis. chemistryjournals.netnih.gov Biocatalytic methods often proceed under mild conditions in aqueous media and can provide access to chiral molecules with high enantiopurity. Potential biocatalytic routes to or from 2-Pentenal, 2-methyl-4-phenyl- could involve enzymes such as ene-reductases for stereoselective reductions or lyases for C-C bond formation.
The table below provides a comparative analysis of traditional versus green synthetic approaches for a hypothetical transformation of 2-Pentenal, 2-methyl-4-phenyl-.
| Green Chemistry Principle | Traditional Approach | Green Approach |
| Feedstock Source | Petroleum-based starting materials. | Phenylpropanoids from lignin and C5 sugars from hemicellulose. |
| Solvent | Use of volatile organic compounds (VOCs) like dichloromethane or toluene (B28343). | Solvent-free conditions or use of water or bio-based solvents. |
| Catalyst | Stoichiometric reagents (e.g., strong bases or acids). | Recyclable heterogeneous catalysts or biocatalysts. |
| Energy Consumption | High-temperature reflux conditions. | Room temperature reactions enabled by photoredox or enzymatic catalysis. |
| Atom Economy | Wittig reaction for C=C bond formation (generates triphenylphosphine oxide waste). | Aldol (B89426) condensation with subsequent dehydration (generates water as the only byproduct). |
Interdisciplinary Research Opportunities in Organic Chemistry and Material Science (excluding human applications)
The unique chemical structure of 2-Pentenal, 2-methyl-4-phenyl- opens up avenues for interdisciplinary research, particularly at the interface of organic chemistry and material science. Its conjugated system and reactive aldehyde functionality make it an interesting building block for the synthesis of novel organic materials.
Polymer Chemistry: The aldehyde group can participate in various polymerization reactions. For example, it can be used as a monomer in condensation polymerization with other suitable co-monomers to create novel polyesters or polyacetals. The phenyl and methyl substituents would influence the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. Furthermore, the double bond could be exploited for radical polymerization or for post-polymerization modification.
Organic Electronics: Molecules with extended π-conjugated systems often exhibit interesting electronic and optical properties. Derivatives of 2-Pentenal, 2-methyl-4-phenyl- could be synthesized to extend the conjugation, for example, by introducing electron-donating or electron-withdrawing groups on the phenyl ring or by creating oligomeric structures. These new materials could then be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in photovoltachromic devices.
Supramolecular Chemistry and Self-Assembly: The combination of a polar aldehyde group and a nonpolar phenylpropyl moiety could lead to interesting self-assembly behavior in solution or on surfaces. By designing appropriate derivatives, it may be possible to induce the formation of well-ordered supramolecular structures, such as liquid crystals or gels. These materials could find applications in areas such as sensing, catalysis, or as templates for the synthesis of nanostructured materials.
The following table highlights potential material science applications for derivatives of 2-Pentenal, 2-methyl-4-phenyl-.
| Material Class | Potential Derivative | Target Property | Potential Application (Non-Human) |
| Conjugated Polymers | Poly(phenylene vinylene) derivative incorporating the 2-pentenal moiety. | Electroluminescence, charge transport. | Organic light-emitting diodes (OLEDs). |
| Functional Coatings | Copolymer of a 2-Pentenal, 2-methyl-4-phenyl- derivative with an acrylic monomer. | Hydrophobicity, anti-fouling properties. | Self-cleaning surfaces for electronics. |
| Supramolecular Gels | A derivative with a hydrogen-bonding motif attached to the phenyl ring. | Stimuli-responsive gelation. | Controlled release of agrochemicals. |
| Chiral Stationary Phases | Polymer-bound chiral derivatives of 2-Pentenal, 2-methyl-4-phenyl-. | Enantioselective recognition. | Chromatographic separation of enantiomers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
